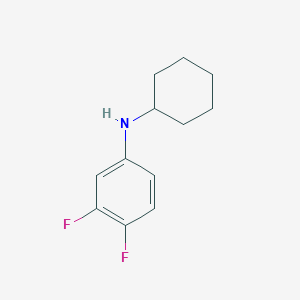
N-cyclohexyl-3,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3,4-difluoroaniline is an organic compound with the molecular formula C12H15F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 3 and 4 positions, and a cyclohexyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous-flow process. This method offers several advantages, including improved safety, higher yields, and reduced reaction times. The continuous-flow process involves the use of a reactor where the reactants are continuously fed, and the product is continuously removed, allowing for better control over reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3,4-difluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the benzene ring, leading to a wide range of derivatives .
Scientific Research Applications
N-cyclohexyl-3,4-difluoroaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including its use as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can interact with enzymes and receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
N-cyclohexyl-3,4-difluoroaniline can be compared with other similar compounds, such as:
3,4-Difluoroaniline: Lacks the cyclohexyl group, leading to different chemical and biological properties.
N-cyclohexyl-2,4-difluoroaniline: Has a different substitution pattern on the benzene ring, which can affect its reactivity and applications.
N-cyclohexyl-3,5-difluoroaniline:
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
N-cyclohexyl-3,4-difluoroaniline |
InChI |
InChI=1S/C12H15F2N/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,15H,1-5H2 |
InChI Key |
BECMQVSQWZCQRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


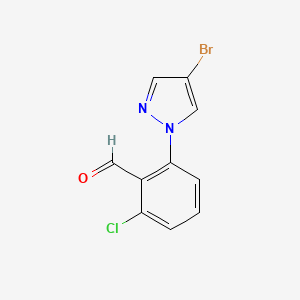
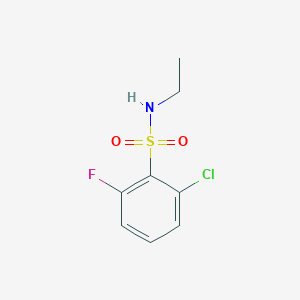
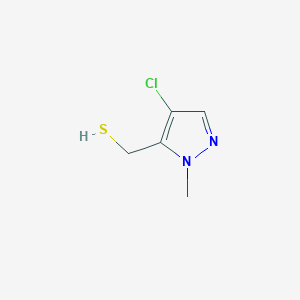
![tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B15272839.png)
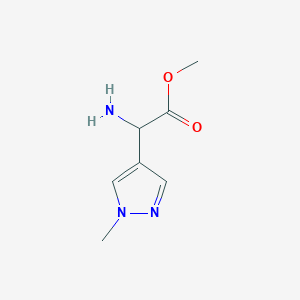
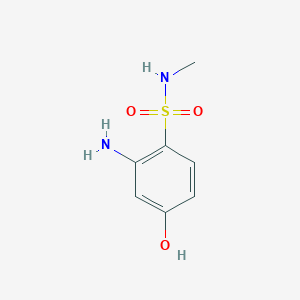
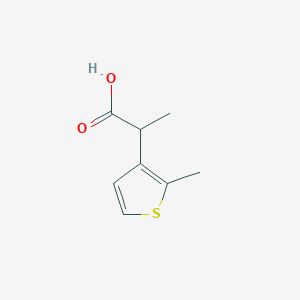
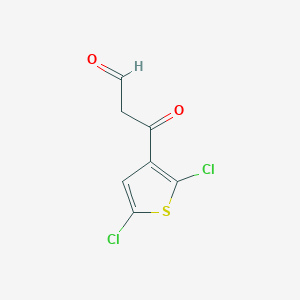
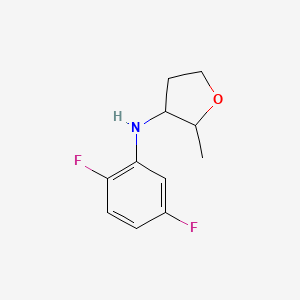
![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
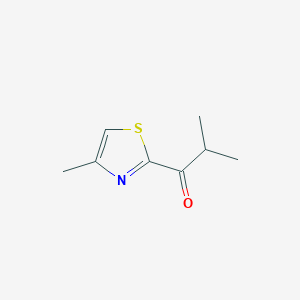
![1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272912.png)
![5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272919.png)
